molecular formula C7H12O2 B13465991 3(2H)-Furanone, dihydro-5-isopropyl- CAS No. 34004-69-8

3(2H)-Furanone, dihydro-5-isopropyl-

Cat. No.: B13465991
CAS No.: 34004-69-8
M. Wt: 128.17 g/mol
InChI Key: KZSGEGRJWKIRMC-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-isopropylfuran-3(2H)-one is an organic compound with the molecular formula C7H12O2 It is a furan derivative, characterized by a furan ring that is partially hydrogenated and substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydro-5-isopropylfuran-3(2H)-one can be synthesized through several methods. One common approach involves the hydrogenation of 5-isopropylfuran-3(2H)-one under controlled conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of 4,5-Dihydro-5-isopropylfuran-3(2H)-one may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-isopropylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated furan derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxygenated compounds.

    Reduction: Formation of fully saturated furan derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

4,5-Dihydro-5-isopropylfuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-isopropylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5-methylfuran: Another furan derivative with a similar structure but different substituents.

    4,5-Dihydro-2-methylfuran: A compound with a similar furan ring but different substitution pattern.

Uniqueness

4,5-Dihydro-5-isopropylfuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

34004-69-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-propan-2-yloxolan-3-one

InChI

InChI=1S/C7H12O2/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3

InChI Key

KZSGEGRJWKIRMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CO1

Origin of Product

United States

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